molecular formula C20H21NO3 B1220425 Koenigicine CAS No. 24123-92-0

Koenigicine

Cat. No. B1220425
CAS RN: 24123-92-0
M. Wt: 323.4 g/mol
InChI Key: IUZVYLWUISSZCS-UHFFFAOYSA-N
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Description

Koenigicine is an alkaloid derived from the leaves of Murraya koenigii (curry leaf tree) . It is also known by other names such as 3,11-Dihydro-8,9-dimethoxy-3,3,5-trimethylpyrano [3,2-a]carbazole, Kenimbidine, Koenidine, and Koenimbidine . The empirical formula is C20H21NO3 and it has a molecular weight of 323.39 .


Synthesis Analysis

The structure of Koenigicine as 8,9-dimethoxy-3,3,5-trimethyl-3, 11-dihydropyrano- [3,2-a] carbazole has been confirmed by synthesis .


Molecular Structure Analysis

Koenigicine is a carbazole alkaloid. Carbazole alkaloids are known for their complex molecular structures and diverse action mechanisms . In a computational study, five carbazole alkaloids including Koenigicine displayed a unique binding mechanism .


Chemical Reactions Analysis

The unique oxidizing power of molybdenum pentachloride provides an easy to perform, versatile, and high yielding method to construct carbazoles and the corresponding dibenzo analogues of thiophene, furan, and selenophene .

Scientific Research Applications

Antioxidant Activity

Koenigicine, as a carbazole alkaloid found in Murraya koenigii, has been reported to have potent antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antidiabetic Activity

Koenigicine has been reported to have antidiabetic effects . This could potentially be used in the treatment of diabetes, a chronic disease that occurs either when the pancreas does not produce enough insulin or when the body cannot effectively use the insulin it produces.

Anti-inflammatory Activity

The anti-inflammatory activity of Koenigicine has been reported in scientific research . This could potentially be used in the treatment of conditions that cause inflammation in the body.

Antitumor Activity

Koenigicine has been reported to have antitumor effects . This suggests that it could potentially be used in the treatment of various types of cancer.

Neuroprotective Activity

Koenigicine has been reported to have neuroprotective effects . This suggests that it could potentially be used in the treatment of neurological disorders.

Anti-obesity Activity

Koenigicine has been reported to inhibit pancreatic lipase , an enzyme that is crucial for the digestion of dietary fats. Inhibitors of this enzyme are used in the treatment of obesity.

Mechanism of Action

Target of Action

Koenigicine, a carbazole alkaloid found in Murraya koenigii, has been identified to interact with several targets. It has been reported to regulate multiple signaling pathways, including phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . In addition, a computational study has suggested that koenigicine may have potential inhibitory effects against the main protease (Mpro) expressed by SARS-CoV-2 .

Mode of Action

For instance, in the context of SARS-CoV-2, koenigicine has been suggested to display a unique binding mechanism that shields the catalytic dyad of Mpro, potentially inhibiting the virus’s replication cycle .

Biochemical Pathways

Koenigicine’s interaction with PI3K/AKT, mTOR, and MAPK pathways suggests that it may influence a variety of cellular processes, including cell growth, proliferation, differentiation, and survival . These pathways are crucial in many physiological and pathological conditions, implying that koenigicine could have broad pharmacological effects.

Pharmacokinetics

A computational study has suggested that koenigicine and other carbazole alkaloids from murraya koenigii may have favorable physicochemical and adme/t (absorption, distribution, metabolism, excretion, and toxicity) properties that satisfy the criteria for oral bioavailability and druggability .

Result of Action

The molecular and cellular effects of koenigicine’s action are likely to be diverse, given its interaction with multiple targets and pathways. For instance, its potential inhibitory effects against SARS-CoV-2’s Mpro suggest that it could restrict viral replication . Moreover, its interaction with PI3K/AKT, mTOR, and MAPK pathways could influence a variety of cellular processes, potentially contributing to its reported antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities .

Action Environment

It is known that the plant source of koenigicine, murraya koenigii, is used in various traditional medicinal applications, suggesting that the compound may have a degree of stability and efficacy in different environmental and physiological contexts .

Safety and Hazards

While specific safety and hazard data for Koenigicine is not available in the search results, general safety measures for handling chemicals include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and having an accessible safety shower and eye wash station .

properties

IUPAC Name

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZVYLWUISSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298965
Record name 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Koenigicine

CAS RN

24123-92-0
Record name Koenidine
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Record name NSC 127151
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Record name Koenigicine
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Record name 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Record name 24123-92-0
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Record name Koenigicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 225 °C
Record name Koenigicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does koenigicine interact with its target and what are the downstream effects?

A1: Research suggests that koenigicine exhibits inhibitory potential against glycosyltransferase, a key enzyme in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking studies indicate that koenigicine demonstrates a strong interaction with glycosyltransferase, potentially hindering its activity []. This inhibition could disrupt the formation of biofilms by S. mutans, offering a potential mechanism for its anticariogenic activity [].

Q2: What is the structural characterization of koenigicine?

A2: Koenigicine is a pyrano[3,2-a]carbazole alkaloid. While its exact molecular weight can vary slightly based on specific modifications, its molecular formula is generally considered to be C20H19NO4 []. For detailed spectroscopic data, refer to the literature on its isolation and characterization [, ].

Q3: Has koenigicine shown inhibitory activity against other targets?

A3: Yes, beyond its interaction with S. mutans, koenigicine has also demonstrated inhibitory activity against pancreatic lipase, an enzyme crucial for fat digestion []. This finding suggests potential applications in addressing conditions related to fat metabolism, although further research is needed [].

Q4: What is known about the structure-activity relationship (SAR) of koenigicine?

A4: While detailed SAR studies on koenigicine are limited, research indicates that the presence of the pyrano[3,2-a]carbazole scaffold is likely crucial for its biological activities [, ]. Modifications to this core structure, such as changes in the position and type of substituents, could influence its potency and selectivity towards different targets []. Further investigations are needed to establish a comprehensive SAR profile for koenigicine.

Q5: Are there any computational studies on koenigicine and its potential applications?

A5: Yes, computational studies using molecular docking techniques have been employed to explore the interactions of koenigicine with various biological targets. For instance, research has investigated its potential as a SARS-CoV-2 main protease inhibitor []. These in silico studies provide valuable insights into potential binding modes and guide further experimental validation.

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